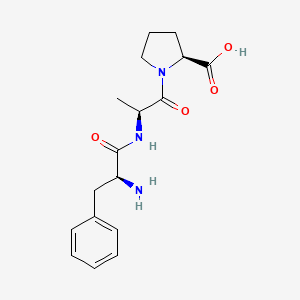
Phe-Ala-Pro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Ala-Pro typically involves the stepwise coupling of the amino acids L-phenylalanine, L-alanine, and L-proline. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be advantageous due to its specificity and mild reaction conditions. For example, nonribosomal peptide synthetases (NRPS) and amino acid ligases can be employed to produce peptides through fermentative processes .
Analyse Des Réactions Chimiques
Types of Reactions
Phe-Ala-Pro can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives .
Applications De Recherche Scientifique
Phe-Ala-Pro has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Phe-Ala-Pro involves its interaction with specific molecular targets and pathways. For instance, it can modulate enzyme activity by binding to active sites or influencing enzyme-substrate interactions. In neuroprotective applications, this compound may exert its effects by reducing oxidative stress and modulating lipid metabolism in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ala-Phe-Phe-Pro: A tetrapeptide with similar neuroprotective properties.
Ser-Ala-Gly-Pro-Ala-Phe: A peptide known for its role in improving gastric mucosal injury.
Uniqueness
Phe-Ala-Pro is unique due to its specific sequence of amino acids, which imparts distinct biological activities and chemical properties. Its combination of phenylalanine, alanine, and proline residues allows it to participate in unique metabolic pathways and exhibit specific bioactive effects .
Propriétés
Numéro CAS |
72460-59-4 |
|---|---|
Formule moléculaire |
C17H23N3O4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O4/c1-11(16(22)20-9-5-8-14(20)17(23)24)19-15(21)13(18)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 |
Clé InChI |
QMMRHASQEVCJGR-UBHSHLNASA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


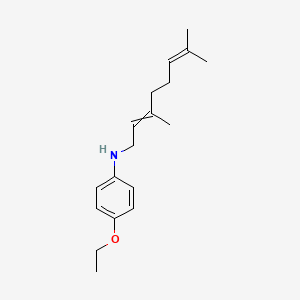

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)



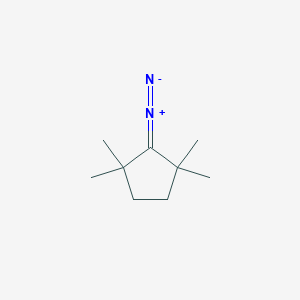
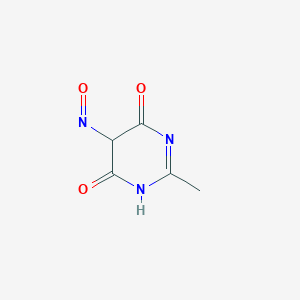
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)

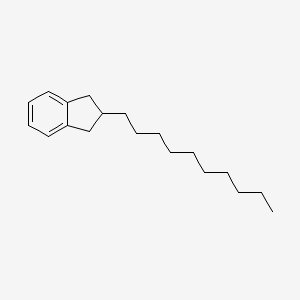
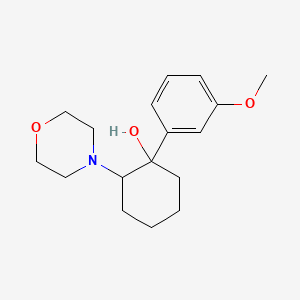
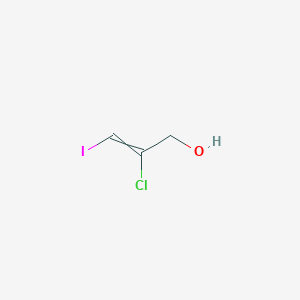
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
